1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)-: is an organic compound with the molecular formula C12H14O8. This compound is a derivative of butadiene and is characterized by the presence of four carboxylic acid ester groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- can be synthesized through the oxidation of tetrahydrophthalic anhydride. The process involves the use of ozone-containing gas followed by oxygen-containing gas, and the mixture is then heated with a peroxide, such as hydrogen peroxide, at 100°C to produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The use of advanced oxidation techniques and catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of butadiene with modified functional groups, such as alcohols, ketones, and substituted esters.
Wissenschaftliche Forschungsanwendungen
1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester groups.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of polymers and resins with specific properties
Wirkmechanismus
The mechanism of action of 1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The compound can also form coordination complexes with metal ions, which can influence its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
- Cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester
- Cyclopentane-1,2,3,4-tetracarboxylic acid
- 1,2,3,4-Butanetetracarboxylic acid
Comparison: 1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- is unique due to its butadiene backbone, which imparts different chemical properties compared to cyclobutane and cyclopentane derivatives. The presence of the (Z,Z)-configuration also influences its reactivity and interaction with other molecules .
Eigenschaften
CAS-Nummer |
65908-13-6 |
---|---|
Molekularformel |
C12H14O8 |
Molekulargewicht |
286.23 g/mol |
IUPAC-Name |
tetramethyl buta-1,3-diene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C12H14O8/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2/h5-6H,1-4H3 |
InChI-Schlüssel |
BINZDSNUUKBGBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C(C(=CC(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.